molecular formula C25H29NO10 B1512897 Naloxone-3-glucuronide CAS No. 22135-79-1

Naloxone-3-glucuronide

Cat. No.: B1512897
CAS No.: 22135-79-1
M. Wt: 503.5 g/mol
InChI Key: DSRNCSJRHACUJL-JXOQMJNJSA-N
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Description

Naloxone-3-glucuronide is a metabolite of naloxone, an opioid antagonist used to counteract the effects of opioid overdose. This compound plays a significant role in the pharmacokinetics and pharmacodynamics of naloxone, contributing to its therapeutic effects.

Mechanism of Action

Target of Action

Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .

Mode of Action

This compound acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, this compound causes the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, this compound blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, this compound may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .

Pharmacokinetics

This compound, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of this compound’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, this compound can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of this compound at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naloxone-3-glucuronide is synthesized through the glucuronidation of naloxone. This process involves the conjugation of naloxone with glucuronic acid, typically catalyzed by enzymes such as UDP-glucuronosyltransferase (UGT) in the liver.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be achieved through large-scale enzymatic reactions or chemical processes that mimic the body's natural glucuronidation pathways. The production involves the use of purified enzymes or chemical reagents to ensure the efficient conversion of naloxone to its glucuronide form.

Chemical Reactions Analysis

Types of Reactions: Naloxone-3-glucuronide primarily undergoes glucuronidation reactions. This reaction involves the transfer of glucuronic acid to naloxone, forming the glucuronide conjugate.

Common Reagents and Conditions:

  • Reagents: UDP-glucuronic acid, UDP-glucuronosyltransferase (UGT) enzymes.

  • Conditions: Optimal pH and temperature conditions to facilitate the enzymatic reaction.

Major Products Formed: The primary product of this reaction is this compound, which is more water-soluble and less active than naloxone itself.

Scientific Research Applications

Naloxone-3-glucuronide is extensively studied in various fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.

  • Biology: Investigated for its role in drug metabolism and its effects on biological systems.

  • Medicine: Studied for its potential therapeutic uses and its impact on naloxone's pharmacokinetics and pharmacodynamics.

  • Industry: Utilized in the development of new drug formulations and delivery systems.

Comparison with Similar Compounds

Naloxone-3-glucuronide is similar to other glucuronide conjugates of opioid antagonists, such as norbuprenorphine-3-glucuronide. it is unique in its specific interaction with the μ-opioid receptor and its role in naloxone metabolism. Other similar compounds include:

  • Naltrexone-3-glucuronide

  • Methadone-3-glucuronide

  • Oxymorphone-3-glucuronide

These compounds share the common feature of being glucuronide conjugates, but they differ in their pharmacological properties and clinical applications.

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Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNCSJRHACUJL-JXOQMJNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22135-79-1
Record name Naloxone-3-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NALOXONE-3-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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